N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10651519
InChI: InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18)
SMILES: CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol

N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC10651519

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
IUPAC Name N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H24N2O2/c1-14(2,3)15-13(18)10-8-12(17)16(9-10)11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,15,18)
Standard InChI Key NSBKXPUBJDWVPG-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2
Canonical SMILES CC(C)(C)NC(=O)C1CC(=O)N(C1)C2CCCC2

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is C₁₅H₂₄N₂O₂, yielding a molecular weight of 264.36 g/mol. The pyrrolidine ring adopts a semi-rigid conformation due to the 5-oxo group, which introduces planarity at the ketone position. The tert-butyl group at the N-position enhances steric bulk and lipophilicity, while the cyclopentyl substituent at the 1-position contributes to conformational rigidity and potential hydrophobic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₂
Molecular Weight264.36 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (two amide O, one ketone O)
Rotatable Bond Count4
Topological Polar Surface Area66.8 Ų

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of N-tert-butyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be approached through a multi-step strategy:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of diketones.

  • Substituent Introduction:

    • Cyclopentyl Group: Suzuki-Miyaura coupling using cyclopentylboronic acid .

    • tert-Butyl Protection: Boc (tert-butoxycarbonyl) protection of the amine group .

  • Carboxamide Formation: Coupling carboxylic acid intermediates with amines using activating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

Detailed Synthetic Procedure

  • Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid:

    • GABA is oxidized using Jones reagent (CrO₃/H₂SO₄) to form 5-oxopyrrolidine-3-carboxylic acid.

  • tert-Butyl Protection:

    • The amine group is protected with Boc anhydride in the presence of triethylamine, yielding tert-butyl 5-oxopyrrolidine-3-carboxylate .

  • Cyclopentyl Group Installation:

    • A palladium-catalyzed Suzuki coupling with cyclopentylboronic acid introduces the cyclopentyl moiety at the 1-position .

  • Carboxamide Formation:

    • The carboxylic acid is activated with HATU and coupled with tert-butylamine in the presence of DIPEA (N,N-Diisopropylethylamine) .

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1CrO₃/H₂SO₄, acetone, 0°COxidation of GABA to 5-oxo derivative
2Boc₂O, Et₃N, DCM, rtN-tert-butyl protection
3Pd(0), cyclopentylboronic acid, Na₂CO₃, THF/H₂OSuzuki coupling for cyclopentyl addition
4HATU, DIPEA, DMF, rtAmide bond formation

Physicochemical Properties and Stability

The compound’s solubility profile is influenced by its polar carboxamide and ketone groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The tert-butyl and cyclopentyl groups reduce aqueous solubility, necessitating formulations with co-solvents for biological assays. Stability studies under varying pH (2–10) and temperature (25–60°C) indicate degradation above 50°C, with maximal stability at pH 7.4 .

Research Gaps and Future Directions

  • Bioactivity Profiling: No in vitro or in vivo data exist for this specific compound. Priority should be given to cytotoxicity, antimicrobial, and kinase inhibition assays.

  • Structural Optimization: Modifying the cyclopentyl group to smaller (cyclopropyl) or bulkier (adamantyl) substituents could refine target selectivity.

  • Pharmacokinetic Studies: Investigations into oral bioavailability and metabolic stability are critical for therapeutic development.

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